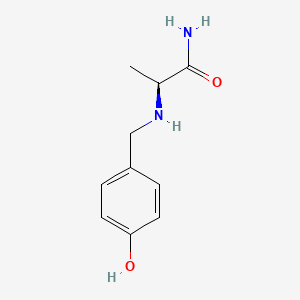
(S)-2-((4-Hydroxybenzyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((4-Hydroxybenzyl)amino)propanamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to an amino-propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Hydroxybenzyl)amino)propanamide typically involves the reaction of (S)-2-amino-propanamide with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of (S)-2-amino-propanamide attacks the electrophilic carbon of 4-hydroxybenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((4-Hydroxybenzyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-((4-Hydroxybenzyl)amino)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((4-Hydroxybenzyl)amino)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin derivatives: These compounds share a similar amino group and have been studied for their biological activities.
Benzofuran derivatives: Known for their strong biological activities, including anti-tumor and antibacterial properties.
Uniqueness
(S)-2-((4-Hydroxybenzyl)amino)propanamide is unique due to its specific structural features, such as the hydroxybenzyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1843368-38-6 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(2S)-2-[(4-hydroxyphenyl)methylamino]propanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(11)14)12-6-8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H2,11,14)/t7-/m0/s1 |
Clave InChI |
SSYMBBYRHLZBTD-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)O |
SMILES canónico |
CC(C(=O)N)NCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


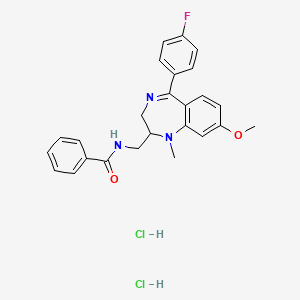

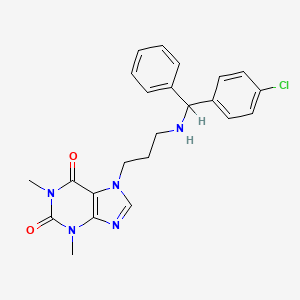

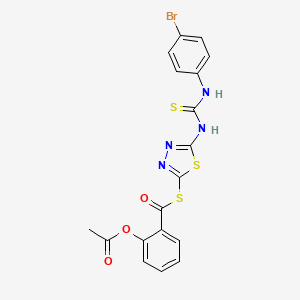
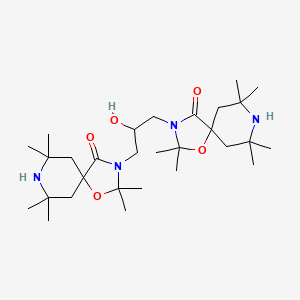
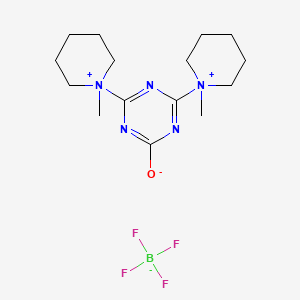
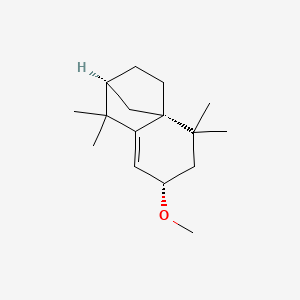
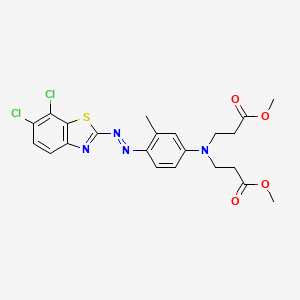
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

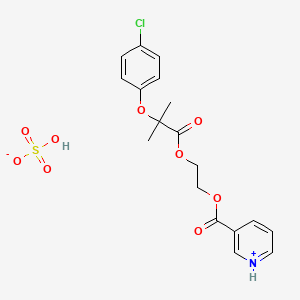

![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
